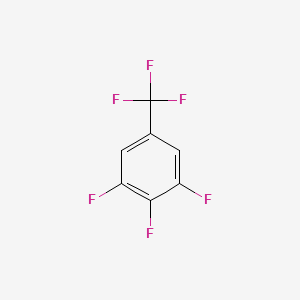

3,4,5-Trifluorobenzotrifluoride

Overview

Description

3,4,5-Trifluorobenzotrifluoride is an organic compound with the molecular formula C7H2F6. It is a derivative of benzotrifluoride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzotrifluoride can be synthesized through various methods. One common method involves the fluorination of 3,4,5-trichlorobenzotrifluoride. The process typically includes the following steps:

Chlorination: Chlorination of benzotrifluoride to produce 3,4,5-trichlorobenzotrifluoride.

Fluorination: The trichlorobenzotrifluoride is then subjected to fluorination using potassium fluoride (KF) in the presence of a catalyst such as nitrobenzene and CNC catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anhydrous ferric chloride as a catalyst to enhance the reaction efficiency and reduce costs. The production process is designed to minimize environmental impact by avoiding the use of large amounts of sulfuric and nitric acids .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reaction typically occurs under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce a trifluoromethylated aromatic amine .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

3,4,5-Trifluorobenzotrifluoride serves as a crucial building block in the synthesis of various fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The ability to modify the trifluoromethyl group allows for the development of new derivatives with specific properties tailored for particular applications .

Halogen Exchange Reactions

The compound is utilized in halogen exchange reactions (Halex reactions) to produce other fluorinated aromatic compounds. This process is particularly valuable for generating complex molecules required in advanced materials and pharmaceuticals .

Material Science

High-Performance Coatings

this compound is significant in developing high-performance coatings that exhibit excellent resistance to heat and chemicals. These properties make it suitable for applications in the automotive and aerospace industries where durability and reliability are paramount .

Fluorinated Polymers

This compound is also used in producing fluorinated polymers known for their superior chemical resistance and mechanical properties. Such polymers find applications in electronics, medical devices, and protective coatings .

Biological Applications

Potential Biological Activity

Research has indicated that this compound may interact with various biological molecules, influencing enzyme activity and cellular processes. Its potential as an antimicrobial agent is being explored, particularly against clinical isolates. The compound's unique structure allows it to form stable complexes with biomolecules, which can modulate biochemical pathways.

Specialty Solvents

As a specialty solvent, this compound provides a stable environment for sensitive chemical reactions in research laboratories. Its low volatility and ability to dissolve a wide range of substances make it an ideal choice for various chemical processes .

Case Study 1: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial efficacy of this compound against clinical isolates.

- Methodology: Agar diffusion assays were conducted to assess the inhibition zones of bacterial growth.

- Findings: The compound demonstrated significant antimicrobial activity against several strains, indicating its potential use in developing new antimicrobial agents.

Case Study 2: High-Performance Coatings

- Objective: Investigate the effectiveness of coatings formulated with this compound.

- Methodology: Coatings were subjected to thermal cycling tests and chemical exposure assessments.

- Findings: The coatings exhibited outstanding resistance to degradation under extreme conditions compared to traditional formulations.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trichlorobenzotrifluoride: A precursor in the synthesis of 3,4,5-Trifluorobenzotrifluoride.

2,4,6-Trifluorobenzotrifluoride: Another fluorinated benzotrifluoride with different substitution patterns.

3,5-Difluorobenzotrifluoride: A compound with two fluorine atoms on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms in the 3,4,5-positions enhances its reactivity and stability compared to other similar compounds .

Biological Activity

3,4,5-Trifluorobenzotrifluoride (TFBT) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an overview of the biological activity of TFBT, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoromethyl group. Its molecular formula is , and it exhibits distinct physicochemical properties that influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of TFBT can be attributed to several mechanisms:

- Enzyme Interaction : TFBT has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways within cells.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions such as growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that TFBT exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Research Findings

Recent studies have explored the biological implications of TFBT in various contexts:

- Antimicrobial Activity : A study demonstrated that TFBT showed significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects : Research conducted on cancer cell lines revealed that TFBT induces cytotoxicity in a dose-dependent manner. This effect was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

- Inflammatory Response Modulation : In vivo studies indicated that TFBT may modulate inflammatory responses by downregulating pro-inflammatory cytokines. This property suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of TFBT:

- Case Study 1 : In a controlled experiment involving bacterial cultures, TFBT was tested against Gram-positive and Gram-negative bacteria. Results indicated a higher efficacy against Gram-positive strains, with an MIC ranging from 20 to 50 µg/mL.

- Case Study 2 : A study involving murine models assessed the anti-inflammatory effects of TFBT. Mice treated with TFBT showed reduced levels of TNF-alpha and IL-6 compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4,5-Trifluorobenzotrifluoride with high purity?

Methodological Answer: The synthesis typically involves halogen-exchange reactions or catalytic fluorination of precursor aromatic compounds. Key steps include:

- Precursor Selection : Use halogenated toluenes (e.g., trichlorotoluene) for fluorine substitution via nucleophilic aromatic substitution. Anhydrous conditions and catalysts like KF or CsF are critical to minimize side reactions .

- Reaction Optimization : Monitor temperature (80–120°C) to balance reaction rate and decomposition risks. Use inert gas (N₂/Ar) to prevent moisture interference .

- Purification : Distillation under reduced pressure (boiling point: 98.1°C at 760 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. GC-MS or NMR validates purity .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹⁹F NMR : Peaks at δ -60 to -70 ppm (CF₃ group) and δ -110 to -120 ppm (aromatic fluorines) confirm substitution patterns. Coupling constants distinguish para/meta fluorine interactions .

- ¹H NMR : Aromatic protons appear as a singlet (due to symmetry) at δ 7.2–7.5 ppm .

- Mass Spectrometry : ESI-MS or EI-MS shows molecular ion [M]⁺ at m/z 212.0 (C₇H₂F₆), with fragments at m/z 163 (loss of CF₃) .

- FT-IR : Strong absorptions at 1250–1100 cm⁻¹ (C-F stretch) and 700–600 cm⁻¹ (CF₃ deformation) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point: 17.3°C) and irritant properties .

- Ventilation : Use fume hoods to avoid inhalation (vapor density: 1.475 g/cm³). Store in sealed containers under inert gas, away from oxidizers .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels (UN2234, Class 3) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of fluorine substituents in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electron density. The trifluoromethyl (-CF₃) group exhibits strong electron-withdrawing effects, reducing aromatic ring electron density (HOMO-LUMO gap ~5.2 eV) .

- Reactivity Prediction : Simulate electrophilic substitution reactions (e.g., nitration) to identify preferred sites. Meta-directing effects of -CF₃ and fluorine substituents are validated via Fukui indices .

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

- Controlled Functionalization : For sulfonation, use SO₃ in H₂SO₄ at 0–5°C to avoid over-sulfonation. Quench with ice-water to isolate intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., -CF₃) with trimethylsilyl chloride during Grignard reactions to direct coupling to the aromatic ring .

Q. How do structural analogs (e.g., 2,4,6-Trifluorobenzotrifluoride) differ in physicochemical properties?

Methodological Answer:

- Comparative Analysis :

| Property | This compound | 2,4,6-Trifluorobenzotrifluoride |

|---|---|---|

| Boiling Point (°C) | 98.1 | 102.5 |

| Density (g/cm³) | 1.475 | 1.492 |

| ¹⁹F NMR Shift (CF₃, ppm) | -63.2 | -65.7 |

| Dipole Moment (D) | 2.8 | 3.1 |

- Impact of Symmetry : The 3,4,5-isomer’s symmetry reduces steric hindrance in polymerization, whereas the 2,4,6-isomer’s asymmetry enhances reactivity in electrophilic substitutions .

Q. What advanced techniques analyze degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions. LC-MS identifies primary degradation products (e.g., 3,4,5-trifluorobenzoic acid) via hydroxyl radical attack .

- Microbial Degradation : Use Pseudomonas spp. in aerobic bioreactors. GC headspace analysis tracks CO₂ release, indicating CF₃ group mineralization .

Properties

IUPAC Name |

1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMUDCCCIFLMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380330 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80172-04-9 | |

| Record name | 1,2,3-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.